molecular formula C25H22N2O2S B2412118 N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide CAS No. 380447-06-3

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

Cat. No.: B2412118
CAS No.: 380447-06-3
M. Wt: 414.52
InChI Key: WTDXZDCHSDVMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H22N2O2S and its molecular weight is 414.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, meaning it primarily affects CA IX and has less impact on other types of carbonic anhydrases .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH within the tumor environment .

Pharmacokinetics

The compound’s cellular uptake has been studied using high-performance liquid chromatography (hplc) methods .

Result of Action

The inhibition of CA IX by this compound has significant effects at the molecular and cellular levels. It has been shown to have an anti-proliferative effect against certain cancer cell lines . For example, it has been found to induce apoptosis in the MDA-MB-231 cell line, a triple-negative breast cancer cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tumor environment, which is affected by the shift in metabolism caused by CA IX inhibition, can impact the compound’s action . .

Properties

IUPAC Name

N-[2-(N-methylanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-27(19-12-4-2-5-13-19)25-22-17-9-11-18-10-8-16-21(23(18)22)24(25)26-30(28,29)20-14-6-3-7-15-20/h2-17,24-26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDXZDCHSDVMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.